(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid
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Overview
Description
(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid is an organic compound that features both bromine and fluorine atoms attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2-methylbut-2-enoic acid.
Reaction Conditions: The phenol group of 2-bromo-4-fluorophenol is reacted with 2-methylbut-2-enoic acid under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.
Catalysts: The reaction may be catalyzed by transition metals such as palladium or copper to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated butanoic acid derivatives.
Scientific Research Applications
(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy group allows it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- Ethyl bromodifluoroacetate
- 4-Bromo-2-fluorobiphenyl
Uniqueness
(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid is unique due to its combination of a phenoxy group with both bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-7(11(14)15)4-5-16-10-3-2-8(13)6-9(10)12/h2-4,6H,5H2,1H3,(H,14,15)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCYNGXLXPMRB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C(C=C(C=C1)F)Br)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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